molecular formula C11H12ClFO3 B14021389 Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate

Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate

Cat. No.: B14021389
M. Wt: 246.66 g/mol
InChI Key: AZMVILKBHIRCDG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate is a synthetic aromatic ester characterized by a benzene ring substituted with chlorine (position 2), fluorine (position 3), and ethoxy (position 4) groups, esterified with ethanol. Its molecular formula is C₁₁H₁₂ClFO₃, with a calculated molar mass of 246.45 g/mol.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 2-chloro-4-ethoxy-3-fluorobenzoate

InChI

InChI=1S/C11H12ClFO3/c1-3-15-8-6-5-7(9(12)10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

AZMVILKBHIRCDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OCC)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-3-fluoro-4-ethoxybenzoate typically involves the esterification of 2-chloro-3-fluoro-4-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 2-chloro-3-fluoro-4-ethoxybenzyl alcohol.

    Oxidation: Formation of 2-chloro-3-fluoro-4-ethoxybenzoic acid.

Scientific Research Applications

Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-fluoro-4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound features chlorine and fluorine on the benzene ring, while Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate () replaces chlorine with bromine in its ethoxy side chain. Bromine’s larger atomic radius increases molar mass (291.11 g/mol vs. 246.45 g/mol) and may enhance lipophilicity.

Fluorine’s position (3-F) is conserved in both the target compound and , suggesting shared electronic effects on the aromatic ring.

Synthetic Relevance :

  • The ethoxy and halogen substituents in these compounds are common in medicinal chemistry for modulating solubility, stability, and target binding.

Research Findings and Limitations

  • Bioactivity Data: No direct bioactivity data for this compound are available in the evidence. However, halogenated benzoates like Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate () are often intermediates in drug synthesis, e.g., kinase inhibitors or antimicrobial agents.
  • Structural Insights : The pyrazine-containing analog () highlights how heterocyclic systems can diversify applications, though its pharmacological profile remains uncharacterized in the evidence.

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